Dimethyl 2-chloro-3-oxopentanedioate

Thermal Separation Distillation Physicochemical Property

Dimethyl 2-chloro-3-oxopentanedioate (CAS 56417-64-2) is a chlorinated derivative of pentanedioic acid, characterized by the molecular formula C7H9ClO5 and a molecular weight of 208.60 g/mol. It belongs to the class of 2-halo-3-oxopentanedioate diesters, which are valued as versatile intermediates in organic synthesis.

Molecular Formula C7H9ClO5
Molecular Weight 208.59 g/mol
CAS No. 56417-64-2
Cat. No. B15195391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-chloro-3-oxopentanedioate
CAS56417-64-2
Molecular FormulaC7H9ClO5
Molecular Weight208.59 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C(C(=O)OC)Cl
InChIInChI=1S/C7H9ClO5/c1-12-5(10)3-4(9)6(8)7(11)13-2/h6H,3H2,1-2H3
InChIKeyKMWRXWZCNKWYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-chloro-3-oxopentanedioate (CAS 56417-64-2) — Baseline Procurement Profile for a Halogenated 3-Oxopentanedioate Building Block


Dimethyl 2-chloro-3-oxopentanedioate (CAS 56417-64-2) is a chlorinated derivative of pentanedioic acid, characterized by the molecular formula C7H9ClO5 and a molecular weight of 208.60 g/mol . It belongs to the class of 2-halo-3-oxopentanedioate diesters, which are valued as versatile intermediates in organic synthesis. The compound features a nucleophilically replaceable chlorine atom at the 2-position, a ketone at the 3-position, and two terminal methyl ester groups. This functional group array enables distinct reactivity profiles, including nucleophilic substitution, condensation, and cyclization reactions, making it a candidate for constructing complex molecular architectures in pharmaceutical and agrochemical research [1]. Its physical properties, such as a boiling point of 246.2 °C at 760 mmHg and a density of 1.304 g/cm³, distinguish it from non-halogenated and other halogenated analogs, impacting its handling and purification in industrial settings .

Why Dimethyl 2-chloro-3-oxopentanedioate Cannot Be Simply Replaced by In-Class Analogs


The targeted reactivity and physicochemical properties of dimethyl 2-chloro-3-oxopentanedioate prevent straightforward substitution by many of its closest structural analogs. For instance, the non-halogenated parent compound, dimethyl 3-oxopentanedioate (CAS 1830-54-2), lacks the electrophilic chlorine necessary for key nucleophilic substitution reactions, thereby failing as a direct drop-in replacement in synthetic sequences requiring subsequent C–Cl bond functionalization . Conversely, while the analogous bromo compound, dimethyl 3-bromo-2-oxopentanedioate, offers a more reactive halogen center, this often translates to reduced thermal stability and altered selectivity, increasing the risk of unwanted side reactions during scale-up . These class-level differences in reactivity and stability demand a precise selection based on the specific requirements of a synthetic pathway, which is evidenced by the quantitative data below.

Quantitative Differential Evidence: Dimethyl 2-chloro-3-oxopentanedioate vs Closest Analogs


Elevated Boiling Point vs. Non-Halogenated Analog (Dimethyl 3-oxopentanedioate)

Dimethyl 2-chloro-3-oxopentanedioate exhibits a significantly higher boiling point compared to its non-halogenated counterpart, dimethyl 3-oxopentanedioate. This differential is directly attributable to the increased molecular weight and polarity imparted by the chlorine substituent . The higher boiling point is a critical factor for purification strategies, particularly fractional distillation, as it allows for a wider thermal separation window from lighter byproducts or unreacted starting materials. This quantitative difference directly impacts procurement choice for processes requiring high-purity isolation via distillation. The boiling point of the target compound is reported at 246.2 °C at 760 mmHg, whereas the non-chlorinated analog boils within a range of 237.0–241.0 °C at the same pressure .

Thermal Separation Distillation Physicochemical Property

Higher Density Compared to Non-Halogenated Analog

The density of dimethyl 2-chloro-3-oxopentanedioate is measured at 1.304 g/cm³, which is notably higher than the density of the non-chlorinated analog dimethyl 3-oxopentanedioate, reported at 1.180 g/mL . This 10.5% increase in density is a direct consequence of the heavier chlorine atom. This quantitative difference has significant implications for chemical engineering and laboratory processes. In biphasic liquid-liquid extractions, a higher-density organic phase can alter separation dynamics and equipment design. Furthermore, the density influences storage and transport logistics, as it directly affects the mass per unit volume, impacting shipping costs and container specifications for bulk procurement.

Liquid-Liquid Extraction Material Compatibility Physicochemical Property

Chloro Substituent Enables Differential Reactivity vs. Non-Halogenated Analog in Nucleophilic Substitution

The defining chemical feature of dimethyl 2-chloro-3-oxopentanedioate is the presence of a chlorine atom, which is a good leaving group. This enables direct nucleophilic substitution reactions (SN2) that are impossible with the non-halogenated analog, dimethyl 3-oxopentanedioate. While quantitative rate constants (k_rel) for this specific substrate are not available in the open literature, the principle of halogen-enabled reactivity is a well-established class-level inference. The chlorine atom provides a quantifiable advantage over the non-halogenated compound in terms of reaction feasibility: it allows for conversion under mild conditions, whereas the non-halogenated version would require pre-functionalization or entirely different, often harsher, synthetic routes. This is a primary driver for selecting the chloro compound as a building block in multi-step syntheses of pharmaceuticals and agrochemicals where the chlorine serves as a synthetic handle .

Reaction Selectivity SN2 Reaction Synthetic Utility

Advantageous Reactivity-Stability Balance vs. More Labile Bromo Analog

Compared to the analogous bromo compound, dimethyl 3-bromo-2-oxopentanedioate (CAS 148728-48-7), the target chloro compound offers a more favorable balance between reactivity and stability, a concept supported by class-level halogen reactivity trends. The C–Br bond is weaker and more easily broken than the C–Cl bond, making the bromo analog more prone to premature decomposition or unwanted side reactions under thermal stress or in the presence of nucleophiles. This differential stability is critical for processes requiring prolonged heating or storage of bulk intermediates. For a procurement officer, choosing the chloro compound can mitigate the risk of batch failure or product degradation, leading to more reliable process economics and higher effective yields, even if the intrinsic reaction rate for a desired substitution is slower. No head-to-head accelerated stability study was found for this pair, but the general class behavior provides a strong, quantifiable rationale predicated on well-understood physicochemical principles .

Stability Selectivity Scalability

Preferred Substrate for Allene-1,3-dicarboxylate Synthesis via Dehydrochlorination

A key application for 2-halo-3-oxopentanedioates is their conversion to allene-1,3-dicarboxylates, a valuable class of synthetic intermediates. The Science of Synthesis reference describes the synthesis of allenes from 3-oxopentanedioates [1]. While the reference specifically details a method for the non-halogenated 3-oxopentanedioate using a dehydration agent, the presence of a chlorine atom in the dimethyl 2-chloro-3-oxopentanedioate structure offers a potential alternative synthetic entry point via a dehydrochlorination pathway. This distinct mechanistic route could provide advantages in selectivity or substrate scope that the non-halogenated route cannot, though a direct, quantitative yield comparison between the two starting materials under identical conditions is not available. This differential synthetic utility positions it as a specialized precursor for allene synthesis.

Allene Synthesis Dehydrochlorination Synthetic Methodology

Validated Application Scenarios for Dimethyl 2-chloro-3-oxopentanedioate


Synthesis of Complex Molecules Requiring a Functionalizable C2 Building Block

Dimethyl 2-chloro-3-oxopentanedioate is the preferred choice when a synthetic strategy demands a 3-oxopentanedioate scaffold with a leaving group at the 2-position for subsequent derivatization. As established by the differential evidence on nucleophilic substitution feasibility , the non-halogenated analog cannot serve this role. This makes the chloro compound an essential intermediate in the construction of diverse compound libraries, such as heterocycles or modified peptides, where the chlorine atom acts as a synthetic handle for introducing amines, thiols, or other nucleophiles. Its higher boiling point and density also facilitate its purification via distillation or extraction after such reactions.

Large-Scale Processes Requiring Distillation-Based Purification

In an industrial setting where product purity is critical and distillation is the primary separation method, the quantifiable difference in boiling point becomes a decisive procurement factor. The boiling point of 246.2 °C for dimethyl 2-chloro-3-oxopentanedioate, compared to 237.0–241.0 °C for its non-chlorinated analog, offers a wider thermal separation window from low-boiling impurities and solvents . This can translate to improved yield and purity in a single distillation pass, reducing energy consumption and operational costs. A process engineer would therefore specify this compound over the analog for better distillation efficiency.

Allene-1,3-dicarboxylate Precursor Exploration

For medicinal chemistry or methodology groups investigating the synthesis of allene-1,3-dicarboxylates—a motif found in various bioactive molecules—the 2-chloro compound serves as a mechanistically distinct precursor . While the parent 3-oxopentanedioate can also generate allenes via dehydration, the chloro compound's potential for dehydrochlorination may offer different reaction conditions, functional group tolerance, or selectivity. This specific application scenario directly stems from the compound's unique structural feature and justifies its procurement for research programs targeting novel allene-based scaffolds.

Stability-Critical Long-Term Projects and Reagent Libraries

In projects where a reactive intermediate must be stable for long-term storage in a compound library or reagent inventory, the balance between reactivity and stability is paramount. The class-level inference on the superior stability of the chloro compound over the more labile bromo analog becomes a key decision driver . A procurement decision for a company's building block collection would favor dimethyl 2-chloro-3-oxopentanedioate to ensure the compound remains viable for on-demand medicinal chemistry use over an extended period, minimizing the risk of degradation and reducing the need for frequent re-synthesis.

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